Target Engagement Validated by Co-crystal Structure with PTP1B (PDB 5QFC) at 1.84 Å Resolution
Benzenesulfonamide, N-(2-thienylmethyl)- is one of the few simple benzenesulfonamide fragments to have a publicly available, high-resolution co-crystal structure with human PTP1B, a key negative regulator of insulin signaling. The PanDDA analysis group deposited structure (PDB 5QFC) resolved at 1.84 Å demonstrates specific binding of the compound, enabling direct visualization of its binding mode [1]. In contrast, close analogs such as 4-methyl-N-(2-thienylmethyl)benzenesulfonamide or N-benzylbenzenesulfonamide lack any corresponding structural data for PTP1B, leaving their binding competency unconfirmed [2]. This structural evidence dramatically reduces the risk of pursuing a false-positive fragment hit in a lead discovery campaign.
| Evidence Dimension | Target engagement and binding mode validation |
|---|---|
| Target Compound Data | Co-crystal structure with PTP1B at 1.84 Å (PDB 5QFC); R-Value Free: 0.213, R-Value Work: 0.181 |
| Comparator Or Baseline | 4-Me, 4-Cl, 4-OMe, or N-benzyl analogs: No co-crystal structures with PTP1B reported in the PDB |
| Quantified Difference | Unique structural validation vs. no structural data for comparators |
| Conditions | X-ray diffraction, PTP1B catalytic domain, PanDDA fragment screening conditions (Keedy et al., 2018) |
Why This Matters
Procurement of a fragment with a known binding pose against a high-value target directly de-risks hit-to-lead progression and provides a structure-guided starting point, eliminating the need for initial crystallographic screening of unvalidated isosteres.
- [1] RCSB PDB. (2018). 5QFC: PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with compound_FMOMB000140a. doi:10.2210/pdb5qfc/pdb. View Source
- [2] RCSB PDB. (n.d.). Search results for structurally similar sulfonamides complexed with PTP1B. Retrieved from https://www.rcsb.org/. View Source
